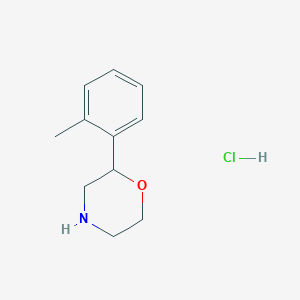

2-O-Tolylmorpholine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

2-(2-methylphenyl)morpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;/h2-5,11-12H,6-8H2,1H3;1H |

InChI Key |

GBAUNRVHPOHSHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CNCCO2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(o-Tolyl)morpholine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(o-Tolyl)morpholine hydrochloride is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of an o-tolyl group at the 2-position of the morpholine ring is anticipated to modulate its biological activity, potentially leading to novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential pharmacological relevance of 2-(o-tolyl)morpholine HCl, based on available data.

Chemical and Physical Properties

While specific experimental data for 2-(o-tolyl)morpholine hydrochloride is limited in publicly available literature, the fundamental properties of the free base and the hydrochloride salt can be summarized. It is important to note that some of the data for the free base are predicted values.

| Property | Value | Source |

| IUPAC Name | 2-(2-methylphenyl)morpholine hydrochloride | N/A |

| CAS Number | 1384080-51-6 | N/A |

| Molecular Formula | C₁₁H₁₆ClNO | N/A |

| Molecular Weight | 213.71 g/mol | N/A |

Table 1: General Properties of 2-(o-Tolyl)morpholine HCl

| Property | Value (Predicted for free base) | Source |

| Boiling Point | 299.5 ± 30.0 °C | [1] |

| Density | 1.018 ± 0.06 g/cm³ | [1] |

| pKa | 8.52 ± 0.40 | [1] |

Table 2: Predicted Physical Properties of 2-(o-Tolyl)morpholine (Free Base)

Solubility

The hydrochloride salt of 2-(o-tolyl)morpholine is expected to be soluble in water and lower alcohols like methanol and ethanol, a common characteristic of amine hydrochlorides. The free base, 2-(o-tolyl)morpholine, is likely to be soluble in a range of organic solvents.

Synthesis

General Experimental Protocol for the Synthesis of 2-Arylmorpholines via the Leuckart Reaction

This protocol is a general representation and would require optimization for the specific synthesis of 2-(o-tolyl)morpholine.

Materials:

-

2'-Amino-2-bromoacetophenone hydrobromide (or a similar precursor for the aryl ketone)

-

Diethanolamine

-

Formic acid

-

Sodium carbonate

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Synthesis of the α-aminoketone: The starting aryl ketone is reacted with a suitable amine source to introduce the amino group. This step can vary significantly based on the chosen precursors.

-

Reductive Cyclization (Leuckart Reaction): The α-aminoketone is heated with an excess of diethanolamine and formic acid. The formic acid acts as both a reducing agent and a catalyst. The reaction mixture is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is made alkaline with a base such as sodium carbonate and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification of the Free Base: The crude 2-arylmorpholine is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

-

Formation of the Hydrochloride Salt: The purified 2-arylmorpholine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in ethanol or ether. The resulting precipitate of the hydrochloride salt is collected by filtration, washed with a cold solvent, and dried.

Below is a diagram illustrating the general workflow for the synthesis and salt formation of a 2-arylmorpholine.

Caption: General workflow for the synthesis of 2-arylmorpholine hydrochloride.

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for 2-(o-tolyl)morpholine hydrochloride are not widely reported. However, the expected spectral features can be predicted based on the structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the tolyl group, a singlet for the methyl group, and a complex set of multiplets for the diastereotopic protons of the morpholine ring.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methyl carbon, and the four distinct carbons of the morpholine ring.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching of the morpholine ether linkage.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Pharmacological Potential

While no specific pharmacological studies on 2-(o-tolyl)morpholine hydrochloride have been identified, the broader class of 2-arylmorpholines has been investigated for various biological activities, particularly those affecting the central nervous system (CNS). The structural similarity to known CNS-active compounds suggests that 2-(o-tolyl)morpholine HCl could be a candidate for neurological drug discovery.

Given the nascent stage of research on this specific compound, a logical approach to its pharmacological evaluation would involve a tiered screening process.

Caption: A potential screening cascade for evaluating the pharmacological activity of 2-(o-Tolyl)morpholine HCl.

Conclusion

2-(o-Tolyl)morpholine hydrochloride is a compound of interest for medicinal chemistry and drug discovery due to its morpholine scaffold. While specific experimental data on its chemical and physical properties are scarce, this guide provides a summary of the available information and outlines a general synthetic approach. Further research is warranted to fully characterize this compound and to explore its potential therapeutic applications, particularly in the area of central nervous system disorders. The lack of comprehensive public data also highlights an opportunity for new research to fill these knowledge gaps.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-O-Tolylmorpholine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-O-Tolylmorpholine hydrochloride. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.

Synthesis of 2-O-Tolylmorpholine HCl

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the 2-O-Tolylmorpholine free base via a Williamson ether synthesis, a well-established method for forming ethers. The second step is the conversion of the free base to its hydrochloride salt.

Step 1: Synthesis of 2-O-Tolylmorpholine (Williamson Ether Synthesis)

This synthesis involves the reaction of o-cresol with N-(2-chloroethyl)morpholine in the presence of a strong base. The base deprotonates the phenolic hydroxyl group of o-cresol, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of N-(2-chloroethyl)morpholine and displacing the chloride leaving group.

Reaction Scheme:

Caption: Synthetic pathway for 2-O-Tolylmorpholine.

Experimental Protocol:

-

Preparation: To a solution of o-cresol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the o-cresoxide.

-

Addition: Add a solution of N-(2-chloroethyl)morpholine (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of this compound

The purified 2-O-Tolylmorpholine free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Reaction Scheme:

Caption: Conversion to the hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-O-Tolylmorpholine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Data Presentation

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group, the morpholine ring protons, and the methyl group protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C-O-C (ether), and C-N bonds, as well as N-H⁺ stretching for the hydrochloride salt. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base, and fragmentation patterns consistent with the structure. |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data

¹H NMR (in CDCl₃ or D₂O, δ in ppm):

-

Aromatic Protons: 6.8 - 7.2 (multiplet, 4H, protons on the tolyl ring).

-

Morpholine Protons (O-CH₂): ~3.9 - 4.1 (triplet, 2H).

-

Morpholine Protons (N-CH₂): ~3.6 - 3.8 (multiplet, 4H).

-

Morpholine Protons (O-CH₂-CH₂-N): ~3.0 - 3.2 (triplet, 2H).

-

Methyl Protons: ~2.2 - 2.3 (singlet, 3H, -CH₃ on the tolyl ring).

-

N-H⁺ Proton: A broad singlet, chemical shift can vary depending on solvent and concentration.

¹³C NMR (in CDCl₃ or D₂O, δ in ppm):

-

Aromatic Carbons: 110 - 160 (6 signals).

-

Morpholine Carbons (O-CH₂): ~65 - 70.

-

Morpholine Carbons (N-CH₂): ~45 - 55.

-

Methyl Carbon: ~15 - 20.

FT-IR (KBr pellet, cm⁻¹):

-

N-H⁺ stretching: ~2400 - 2700 (broad).

-

C-H stretching (aromatic): ~3000 - 3100.

-

C-H stretching (aliphatic): ~2850 - 2950.

-

C=C stretching (aromatic): ~1450 - 1600.

-

C-O-C stretching (aryl ether): ~1200 - 1250 (asymmetric), ~1000 - 1050 (symmetric).

-

C-N stretching: ~1100 - 1150.

Mass Spectrometry (EI or ESI):

-

Molecular Ion (M⁺) of free base: Expected at m/z corresponding to C₁₁H₁₅NO.

-

Major Fragments: Loss of the tolyl group, cleavage of the morpholine ring.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should optimize the described protocols and perform thorough analytical characterization to confirm the identity and purity of the synthesized compound.

Unraveling the Enigma: The Mechanism of Action of 2-O-Tolylmorpholine HCl - A Technical Overview

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for 2-O-Tolylmorpholine HCl. This document, therefore, provides a comprehensive overview of the known pharmacological activities of the broader morpholine chemical class, offering a foundational perspective for researchers and drug development professionals. The mechanisms detailed herein are based on studies of various morpholine derivatives and should be considered as potential, yet unconfirmed, modes of action for this compound.

Introduction to the Morpholine Scaffold

Morpholine, a simple six-membered heterocyclic compound containing both an amine and an ether functional group, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to improve the pharmacokinetic profile of drug candidates, have led to its incorporation into a wide array of biologically active molecules.[1] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1]

Potential Mechanisms of Action for Morpholine Derivatives

The biological activity of morpholine-containing compounds is diverse and highly dependent on the nature and position of the substituents on the morpholine ring. The tolyl group in this compound suggests that its interactions would be with targets that have a hydrophobic binding pocket to accommodate this aromatic substituent. Based on the activities of other reported morpholine derivatives, several potential mechanisms of action can be hypothesized for this compound.

Enzyme Inhibition

A prominent mechanism of action for many biologically active morpholine derivatives is the inhibition of various enzymes.[2] For instance, certain morpholine-containing compounds have been identified as potent inhibitors of kinases, which are crucial regulators of cellular signaling pathways.[2] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall scaffold can orient substituents to fit into the active site of the target enzyme.

Hypothetical Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Receptor Antagonism/Agonism

Morpholine derivatives have also been shown to interact with various G-protein coupled receptors (GPCRs) and other cell surface receptors.[2] Depending on the specific derivative, they can act as either antagonists, blocking the action of the endogenous ligand, or as agonists, mimicking its effect. For example, tetryzoline, which has a different heterocyclic structure but acts as a sympathomimetic amine, is an alpha-adrenergic agonist.[3] It is plausible that a morpholine-containing compound could be designed to target specific receptor subtypes.

Hypothetical Signaling Pathway for GPCR Antagonism

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway and the hypothetical antagonistic action of a morpholine derivative.

Quantitative Data on Morpholine Derivatives

While no quantitative data for this compound is available, the following table summarizes representative data for other morpholine-containing compounds to illustrate the range of potencies that can be achieved with this scaffold.

| Compound Class | Target | Assay Type | Potency (IC50/Ki) |

| Kinase Inhibitors | Various Kinases | Enzymatic Assays | nM to µM range |

| Receptor Ligands | Various GPCRs | Radioligand Binding | pM to µM range[4] |

| Antifungal Agents | Sterol Biosynthesis | MIC Assays | µg/mL range |

This table presents generalized data for classes of morpholine derivatives and is for illustrative purposes only.

Detailed Experimental Protocols

As no specific studies on this compound have been identified, detailed experimental protocols for this compound cannot be provided. However, researchers investigating the mechanism of action of a novel morpholine derivative would typically employ a battery of in vitro and in vivo assays, including:

-

Receptor Binding Assays: To determine the affinity and selectivity of the compound for a panel of receptors. A common technique is radioligand binding, where the test compound's ability to displace a known radioactive ligand from its receptor is measured.

-

Enzyme Inhibition Assays: To assess the inhibitory potential of the compound against a panel of enzymes. These assays typically measure the formation of a product or the depletion of a substrate over time in the presence of varying concentrations of the inhibitor.

-

Cell-Based Functional Assays: To evaluate the effect of the compound on cellular signaling pathways downstream of a target receptor or enzyme. This could involve measuring changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, or cell proliferation.

-

In Vivo Pharmacological Studies: To investigate the effects of the compound in a whole-organism model. These studies are crucial for understanding the compound's overall physiological effects and for establishing a link between its molecular mechanism and its therapeutic or toxicological properties.

Conclusion

The morpholine scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities. While the specific mechanism of action for this compound remains to be elucidated, the existing literature on related compounds suggests that it could potentially act as an enzyme inhibitor or a receptor modulator. Further experimental investigation is necessary to determine its precise molecular targets and downstream pharmacological effects. The information and hypothetical frameworks presented in this guide are intended to provide a starting point for researchers embarking on the study of this and other novel morpholine derivatives.

References

An In-depth Technical Guide on 2-O-Tolylmorpholine HCl as a Dopamine Reuptake Inhibitor

To our valued researchers, scientists, and drug development professionals,

This document serves to address the inquiry regarding the pharmacological profile of 2-O-Tolylmorpholine HCl as a dopamine reuptake inhibitor. Following a comprehensive review of publicly available scientific literature and databases, we must report that there is currently a significant lack of specific data on this compound. Our extensive searches did not yield any published studies detailing its synthesis, in vitro binding affinities, in vivo pharmacological effects, or the experimental protocols associated with its evaluation as a dopamine reuptake inhibitor.

While the core request for an in-depth technical guide, complete with quantitative data, experimental methodologies, and pathway visualizations, cannot be fulfilled due to the absence of specific information on this compound, this guide will instead provide a foundational understanding of dopamine reuptake inhibition. This includes an overview of the dopamine transporter (DAT), the mechanism of action of dopamine reuptake inhibitors (DRIs), and standardized experimental protocols used to characterize such compounds. This information is intended to serve as a valuable resource for the research and development of novel DRIs.

The Dopamine Transporter (DAT) and Dopamine Reuptake Inhibition

The dopamine transporter is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This process terminates dopaminergic signaling and is essential for maintaining dopamine homeostasis in the brain.[1] Dopamine reuptake inhibitors are a class of drugs that bind to the DAT and block this reuptake process. This blockage leads to an increased concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Dysregulation of the dopamine system is implicated in numerous neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, the DAT is a significant target for therapeutic drug development.

General Pharmacological Profile of Dopamine Reuptake Inhibitors

The pharmacological profile of a DRI is typically characterized by its binding affinity and selectivity for the dopamine transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). High selectivity for DAT is often a desirable characteristic to minimize off-target effects.

Key quantitative metrics used to characterize DRIs include:

-

Inhibition Constant (Kᵢ): This value represents the concentration of a drug required to occupy 50% of the target receptors (in this case, DAT). A lower Kᵢ value indicates a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC₅₀): This is the concentration of a drug that inhibits a specific biological process (such as dopamine uptake) by 50%.

These values are critical for comparing the potency and selectivity of different compounds.

Standardized Experimental Protocols for Characterizing Dopamine Reuptake Inhibitors

The following are detailed methodologies for key experiments typically cited in the characterization of DRIs.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for the dopamine transporter.

-

Objective: To measure the displacement of a radiolabeled ligand from the DAT by the test compound.

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

A radioligand with high affinity for DAT (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vitro Dopamine Uptake Assays

These assays measure the functional ability of a compound to inhibit dopamine reuptake into cells.

-

Objective: To determine the IC₅₀ value of the test compound for the inhibition of [³H]dopamine uptake.

-

Materials:

-

Cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

-

[³H]Dopamine.

-

Test compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid.

-

-

Procedure:

-

Plate the hDAT-expressing cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake is the IC₅₀ value.

-

Visualizing Dopamine Reuptake and Inhibition

The following diagrams illustrate the fundamental processes of dopamine neurotransmission and the mechanism of dopamine reuptake inhibitors.

References

The Elusive Structure-Activity Relationship of 2-O-Tolylmorpholine HCl: A Review of Related Aryl-Morpholine Scaffolds

Researchers, scientists, and drug development professionals often seek to understand the intricate relationship between a molecule's structure and its biological activity. This in-depth technical guide explores the structure-activity relationship (SAR) of 2-O-Tolylmorpholine HCl. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data for this particular compound. Therefore, this guide will focus on the broader class of 2-aryl-morpholine and phenylmorpholine derivatives to infer potential pharmacological activities and guide future research on this compound.

This guide will, therefore, synthesize findings from studies on analogous compounds to provide a foundational understanding of how substitutions on the morpholine and aryl rings may influence biological activity.

General Synthesis of 2-Aryl-Morpholine Derivatives

The synthesis of 2-aryl-morpholine derivatives can be achieved through various synthetic routes. One common approach involves the photocatalytic, diastereoselective annulation of readily available starting materials.[7] This method offers high yields and stereoselectivity, allowing for the creation of diverse substitution patterns.[7] Another strategy involves the ring-opening of 2-tosyl-1,2-oxazetidine to generate 2- and 3-substituted morpholine congeners.[8]

Below is a generalized workflow for the synthesis and evaluation of novel morpholine derivatives.

Inferred Structure-Activity Relationships from Analogous Compounds

Based on studies of various phenylmorpholine and 2-aryl-morpholine derivatives, several key SAR trends can be identified. These compounds are known to interact with a range of biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs).

Activity at Monoamine Transporters and Receptors

Substituted phenylmorpholines often act as releasing agents of monoamine neurotransmitters, leading to stimulant effects.[9] The nature and position of substituents on the phenyl ring and the nitrogen of the morpholine ring are critical determinants of activity and selectivity.

-

Dopamine Receptors: Chiral alkoxymethyl morpholine analogs have been identified as potent and selective antagonists of the dopamine D4 receptor.[10][11] The stereochemistry of the morpholine ring, specifically the (S)-enantiomer, has been shown to be crucial for activity.[10] Furthermore, 2-aryl substituted apomorphines have demonstrated high affinity for the dopamine D2 receptor.[12]

-

Serotonin and Norepinephrine Receptors: Single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been shown to be inhibitors of serotonin and norepinephrine reuptake.[13] The stereochemistry and substitution on the aryl and aryloxy rings dictate the selectivity for either the serotonin transporter (SERT), the norepinephrine transporter (NET), or both.[13]

The potential interaction of this compound with these receptors would likely follow a GPCR signaling cascade, as depicted in the generalized diagram below.

Quantitative Data from Related Morpholine Derivatives

While no quantitative data exists for this compound, the following table summarizes data for illustrative analogs to provide a context for potential potency and selectivity.

| Compound Class | Target | Assay Type | Potency/Affinity (IC₅₀/Kᵢ) | Reference |

| Chiral Alkoxymethyl Morpholine Analogs | Dopamine D4 Receptor | Antagonist Binding | <10% inhibition at 1 µM against D₁, D₂L, D₂S, D₃, and D₅ | [10] |

| 2-Aryl-9-methyl-6-morpholinopurine Derivatives | Adenosine A₁, A₂ₐ, A₂ₑ, A₃ Receptors | Radioligand Binding | Potent antagonism at various adenosine receptor subtypes | [14] |

| 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives | Serotonin & Norepinephrine Transporters | Reuptake Inhibition | Selective SRI, selective NRI, and dual SNRIs identified | [13] |

Experimental Protocols for Key Assays

To facilitate future research on this compound, detailed methodologies for key experiments are provided below, based on protocols used for analogous compounds.

Receptor Binding Assays

Objective: To determine the binding affinity of the test compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

-

Radioligand Incubation: Membranes are incubated with a known radiolabeled ligand that binds to the target receptor and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Kᵢ) is then determined using the Cheng-Prusoff equation.

The logical workflow for a typical receptor binding assay is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 10. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and binding studies of 2-arylapomorphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-O-Tolylmorpholine HCl: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-Tolylmorpholine hydrochloride, a member of the substituted phenylmorpholine class of compounds, represents a compelling area of investigation for novel therapeutic agents targeting the central nervous system. This technical guide synthesizes the available preclinical data on its likely mechanism of action, potential therapeutic applications, and detailed experimental protocols relevant to its pharmacological evaluation. Drawing insights from closely related analogs, particularly 2-methylphenmetrazine (2-MPM), this document provides a foundational understanding for researchers and drug development professionals interested in this chemical scaffold.

Introduction

Substituted phenylmorpholines are a well-established class of psychoactive compounds, with historical clinical use as anorectics.[1] These molecules are recognized for their ability to modulate monoamine neurotransmitter systems, primarily by acting as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] The morpholine ring is a key structural feature in many CNS-active compounds, often conferring favorable pharmacokinetic and pharmacodynamic properties. 2-O-Tolylmorpholine HCl, by virtue of its structural similarity to compounds like phenmetrazine and its ortho-tolyl analog, 2-methylphenmetrazine, is posited to share a similar pharmacological profile, suggesting potential therapeutic utility in disorders responsive to monoamine modulation.

Presumed Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action for this compound is presumed to be the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Based on data from its close analog, 2-methylphenmetrazine (2-MPM), it likely functions as both a reuptake inhibitor and a releasing agent at these transporters.[3]

Signaling Pathway

The interaction of this compound with presynaptic monoamine transporters is hypothesized to increase the extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin. This leads to enhanced neurotransmission in pathways crucial for mood, cognition, and reward.

Quantitative Pharmacological Data

While specific data for this compound is not publicly available, the following tables summarize the in vitro monoamine transporter activity for its close structural analog, 2-methylphenmetrazine (2-MPM).[3] These values provide a strong indication of the likely pharmacological profile of this compound.

Table 1: Monoamine Transporter Uptake Inhibition

| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | 1.93 | 4.41 |

| Phenmetrazine (Reference) | 0.98 | 0.44 | 10.0 |

Data extracted from McLaughlin et al., 2018.[3]

Table 2: Monoamine Release

| Compound | DAT EC50 (μM) | NET EC50 (μM) | SERT EC50 (μM) |

| 2-Methylphenmetrazine (2-MPM) | 1.33 | 0.38 | 1.34 |

| Phenmetrazine (Reference) | 0.13 | 0.05 | >10.0 |

Data extracted from McLaughlin et al., 2018.[3]

The data suggests that 2-MPM is a potent releaser at all three monoamine transporters, with a preference for the norepinephrine transporter. It is a less potent uptake inhibitor compared to phenmetrazine.[3]

Potential Therapeutic Applications

Based on its presumed mechanism of action as a monoamine releasing agent and reuptake inhibitor, this compound could have therapeutic potential in several areas:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The enhancement of dopamine and norepinephrine signaling is a cornerstone of current ADHD pharmacotherapies.

-

Treatment of Substance Use Disorders: Compounds that cause dopamine release may be useful in the treatment of stimulant (e.g., cocaine and methamphetamine) addiction.[4]

-

Obesity and Binge Eating Disorder: The anorectic effects of related phenylmorpholines suggest potential utility in appetite suppression.[1][5]

-

Depression: Modulation of all three monoamine systems is a validated strategy for the treatment of major depressive disorder.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound, adapted from the study of its analogs.[3]

Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the reuptake of radiolabeled monoamines into synaptosomes.

-

Synaptosome Preparation: Rat brain tissue (striatum for DAT, hippocampus for NET and SERT) is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is resuspended to create the synaptosomal preparation.

-

Assay: Synaptosomes are incubated with various concentrations of this compound.

-

Radioligand Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.

-

Incubation and Termination: The mixture is incubated, and the reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of the compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

-

Synaptosome Preparation and Loading: Synaptosomes are prepared as described above and pre-loaded by incubation with a radiolabeled monoamine.

-

Washing: Excess radiolabel is removed by washing the synaptosomes.

-

Compound Incubation: The pre-loaded synaptosomes are incubated with various concentrations of this compound.

-

Quantification of Release: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

Data Analysis: EC50 values are determined from the concentration-response curves, representing the concentration of compound that elicits 50% of the maximal release.

Experimental Workflow Diagram

References

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 5. WO2011146850A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

In-depth Technical Guide: 2-O-Tolylmorpholine HCl in Central Nervous System Research

Executive Summary:

This document provides a technical overview of 2-O-Tolylmorpholine HCl, a compound of interest within central nervous system (CNS) research. A thorough review of available scientific literature and chemical databases indicates that This compound is an obscure compound with no significant body of published research detailing its pharmacological activity, mechanism of action, or specific applications in CNS research.

The information available is primarily limited to chemical supplier catalogues and safety data sheets. There is a notable absence of peer-reviewed studies that would provide the quantitative data, experimental protocols, and signaling pathway information required for a comprehensive guide.

Therefore, this document will proceed by:

-

Acknowledging the critical gap in available data for this compound.

-

Providing a hypothetical framework for how a novel morpholine derivative would be evaluated, using established CNS research protocols as a template.

-

Presenting standardized experimental workflows and signaling pathways relevant to compounds that are structurally or functionally related to the morpholine class, which often interact with monoamine systems.

This approach is designed to deliver a valuable and technically sound guide for researchers interested in the preliminary evaluation of novel psychoactive compounds, even in the absence of specific data for the requested molecule.

Introduction to Morpholine Derivatives in CNS Research

The morpholine chemical scaffold is a core component of numerous compounds with significant activity in the central nervous system. Derivatives of phenylmorpholine, such as phenmetrazine, have historically been investigated for their effects on monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These interactions typically result in stimulant, anorectic, or antidepressant-like effects.

Given its structure—a morpholine ring attached to a tolyl (methylphenyl) group—this compound would be hypothesized to interact with these same monoaminergic systems. However, without empirical data, its specific binding affinities, efficacy, and resulting physiological effects remain unknown.

Quantitative Data Analysis (Hypothetical Framework)

No empirical quantitative data for this compound is available in the public domain. For a novel compound of this class, researchers would typically seek to determine its binding affinity (Ki) and functional efficacy (IC50 or EC50) at key CNS targets. The following table illustrates how such data would be presented.

Table 1: Hypothetical Receptor Binding and Functional Assay Profile for a Novel Morpholine Derivative

| Target | Assay Type | Species | Radioligand/Substrate | Ki (nM) | IC50/EC50 (nM) | Efficacy (%) |

| Dopamine Transporter (DAT) | Binding Affinity | Human | [³H]WIN 35,428 | Data N/A | - | - |

| Reuptake Inhibition | Rat | [³H]Dopamine | - | Data N/A | Data N/A | |

| Norepinephrine Transporter (NET) | Binding Affinity | Human | [³H]Nisoxetine | Data N/A | - | - |

| Reuptake Inhibition | Rat | [³H]Norepinephrine | - | Data N/A | Data N/A | |

| Serotonin Transporter (SERT) | Binding Affinity | Human | [³H]Citalopram | Data N/A | - | - |

| Reuptake Inhibition | Rat | [³H]Serotonin (5-HT) | - | Data N/A | Data N/A | |

| 5-HT2A Receptor | Binding Affinity | Human | [³H]Ketanserin | Data N/A | - | - |

| Sigma-1 Receptor | Binding Affinity | Guinea Pig | --INVALID-LINK---Pentazocine | Data N/A | - | - |

This table is for illustrative purposes only and does not contain real data for this compound.

Key Experimental Protocols for Compound Characterization

The following are standard, detailed methodologies that would be employed to characterize a novel CNS-active compound like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for specific CNS receptors and transporters.

Methodology:

-

Tissue Preparation: Membranes are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT) or from cell lines stably expressing the human recombinant target protein.

-

Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand. Competition curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

In-Vitro Functional Assays (Synaptosomal Reuptake Inhibition)

Objective: To measure the functional potency (IC50) of the test compound at inhibiting neurotransmitter reuptake.

Methodology:

-

Synaptosome Preparation: Crude synaptosomes are prepared from fresh rodent brain tissue (e.g., striatum for dopamine).

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

-

Initiation of Uptake: Uptake is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).

-

Termination: The uptake process is terminated after a short period (e.g., 5-10 minutes) by rapid filtration.

-

Analysis: The amount of radioactivity accumulated within the synaptosomes is quantified. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of a typical drug discovery campaign for a CNS compound and the canonical signaling pathway it might modulate.

Caption: Standard preclinical drug discovery workflow for a novel CNS compound.

Caption: Hypothetical mechanism of action at a dopaminergic synapse.

Conclusion and Future Directions

While this compound itself remains an uncharacterized molecule in the scientific literature, the frameworks provided in this guide offer a clear and robust pathway for its evaluation. Any researcher or organization interested in this compound should begin with fundamental in-vitro characterization, as outlined in Section 3.0, to determine its primary biological targets. Subsequent in-vivo studies would be necessary to understand its physiological and behavioral effects. The potential for this compound remains entirely speculative until such foundational research is conducted and published.

Neuropharmacological Profile of 2-O-Tolylmorpholine HCl: A Data-Driven Analysis

A comprehensive examination of the neuropharmacological properties of 2-O-Tolylmorpholine HCl remains a developing area of research. Currently, publicly available scientific literature lacks specific data on the receptor binding affinities, functional assay results, and detailed in vivo or in vitro experimental protocols for this particular compound.

While the broader class of morphinans has been investigated for their interaction with various receptor systems, particularly opioid receptors, the specific substitutions and hydrochloride salt form of 2-O-Tolylmorpholine necessitate direct experimental evaluation to determine its unique neuropharmacological profile. The synthesis and opioid receptor binding affinities of other 2-substituted and 3-aminomorphinans have been explored, revealing that modifications at these positions can significantly influence receptor affinity and selectivity. For instance, studies have shown that different substituents on the morphinan scaffold can result in compounds with high affinity for mu (µ), kappa (κ), and delta (δ) opioid receptors.

To establish a comprehensive understanding of this compound, a systematic investigation employing a suite of standardized neuropharmacological assays is required. The following sections outline the theoretical experimental methodologies and data presentation formats that would be essential for such an investigation.

Receptor Binding Affinity

A primary step in characterizing a novel compound is to determine its binding affinity for a panel of relevant central nervous system (CNS) receptors, ion channels, and transporters. This is typically achieved through competitive radioligand binding assays.

Table 1: Hypothetical Receptor Binding Profile of this compound

| Target | Radioligand | Ki (nM) |

| µ-Opioid Receptor | [3H]DAMGO | TBD |

| κ-Opioid Receptor | [3H]U-69,593 | TBD |

| δ-Opioid Receptor | [3H]Naltrindole | TBD |

| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | TBD |

| Sigma-2 Receptor | [3H]DTG | TBD |

| NMDA Receptor | [3H]MK-801 | TBD |

| Dopamine Transporter | [3H]WIN 35,428 | TBD |

| Serotonin Transporter | [3H]Citalopram | TBD |

| Norepinephrine Transporter | [3H]Nisoxetine | TBD |

Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. TBD (To Be Determined) indicates that experimental data is not currently available.

Experimental Protocol: Radioligand Binding Assays

A standardized protocol for determining the binding affinity of this compound would involve the following steps:

-

Tissue Preparation: Homogenates of specific brain regions (e.g., cortex, striatum, hippocampus) or cells expressing the receptor of interest are prepared.

-

Incubation: The tissue homogenate is incubated with a specific radioligand (a radioactively labeled compound that binds to the target receptor) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Following the determination of binding affinities, functional assays are crucial to assess whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Table 2: Hypothetical Functional Activity of this compound

| Assay | Receptor | Functional Response (EC50/IC50, nM) | Intrinsic Activity (%) |

| [35S]GTPγS Binding | µ-Opioid Receptor | TBD | TBD |

| cAMP Accumulation | κ-Opioid Receptor | TBD | TBD |

| Calcium Mobilization | Sigma-1 Receptor | TBD | TBD |

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. Intrinsic Activity refers to the ability of a drug to produce a maximal effect. TBD indicates that experimental data is not currently available.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors.

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

-

Quantification: The amount of radioactivity is measured.

-

Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, and the EC50 and maximal stimulation (Emax) are determined.

Signaling Pathway Visualization

Understanding the potential downstream effects of receptor activation is critical. The following diagram illustrates a generalized GPCR signaling cascade that could be initiated by a compound binding to an opioid receptor.

Caption: Generalized GPCR signaling pathway for an inhibitory G-protein.

Experimental Workflow Visualization

A logical workflow for the neuropharmacological evaluation of a novel compound is depicted below.

Caption: A typical workflow for neuropharmacological drug discovery.

An In-depth Technical Guide on the Characterization of Dopamine Transporter Affinity for Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2-O-Tolylmorpholine HCl" is not characterized in the scientific literature regarding its dopamine transporter affinity. This guide, therefore, provides a comprehensive framework and detailed protocols for assessing the dopamine transporter (DAT) affinity and functional profile of a novel investigational compound, referred to herein as "Candidate Compound." The presented data are hypothetical and for illustrative purposes.

Introduction to the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates dopaminergic neurotransmission and is vital for maintaining dopamine homeostasis in the brain. The DAT is a primary target for various psychostimulant drugs of abuse, such as cocaine and amphetamines, and for therapeutic agents used in the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD) and depression.[1]

Given its central role in neurological function and its druggability, the characterization of new chemical entities for their affinity and functional effects at the DAT is a cornerstone of neuropharmacology and CNS drug development. This guide outlines the essential experimental procedures to determine the binding affinity and functional potency of a novel compound at the dopamine transporter.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for our "Candidate Compound" in comparison to well-characterized reference compounds.

Table 1: Radioligand Binding Affinity for Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |

| Candidate Compound | 15 | 350 | 120 | 23.3 | 8 |

| Cocaine | 250 | 150 | 50 | 0.6 | 0.2 |

| GBR-12909 | 5 | 2000 | 500 | 400 | 100 |

Ki (inhibitory constant) values represent the affinity of the compound for the transporter. Lower Ki values indicate higher affinity. Data is hypothetical.

Table 2: Functional Potency in Dopamine Uptake Assay

| Compound | IC50 (nM) |

| Candidate Compound | 25 |

| Cocaine | 300 |

| GBR-12909 | 10 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of dopamine uptake. Lower IC50 values indicate higher potency. Data is hypothetical.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

Synaptosomes, which are resealed nerve terminals, are a suitable source of dopamine transporters for binding assays.

Materials:

-

Rodent (rat or mouse) brain striata

-

Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

-

Centrifuge tubes

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

Procedure:

-

Dissect striata from rodent brains on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer with 10-12 gentle strokes of a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a suitable assay buffer.

-

Determine the protein concentration using a standard method such as the Bradford or BCA protein assay.

Materials:

-

Synaptosomal preparation

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]WIN 35,428 or [³H]GBR-12909 (a selective DAT ligand)

-

Unlabeled test compound ("Candidate Compound") and reference compounds

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.

-

Add the synaptosomal preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Materials:

-

Freshly prepared synaptosomes

-

Krebs-Ringer-HEPES buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4, and supplemented with 0.2 mg/ml ascorbic acid and 10 µM pargyline (to prevent dopamine degradation).

-

[³H]Dopamine

-

Test compound ("Candidate Compound") and reference compounds

-

Non-specific uptake control: A known DAT inhibitor (e.g., 10 µM GBR-12909) or incubation at 4°C.

-

96-well microplates

-

Filtration apparatus and glass fiber filters

-

Scintillation counter

Procedure:

-

Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in Krebs-Ringer-HEPES buffer for 10-20 minutes at 37°C.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data analysis: The concentration-response data are analyzed using non-linear regression to determine the IC50 value of the test compound for the inhibition of dopamine uptake.

Visualizations

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Dopamine Uptake Inhibition Assay.

Caption: Simplified Dopamine Synaptic Signaling.

References

The Morpholine Scaffold: A Versatile Core in the Investigation of Novel Therapeutics for Parkinson's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific compound 2-O-Tolylmorpholine HCl does not appear in publicly available research for Parkinson's disease, the core morpholine heterocycle is a privileged scaffold in the design of novel therapeutic agents for this neurodegenerative disorder. The morpholine ring's advantageous physicochemical properties, including its ability to improve blood-brain barrier permeability, make it a valuable component in the development of central nervous system-active drugs.[1][2] This technical guide provides a comprehensive overview of the role of morpholine-containing compounds in Parkinson's disease research, focusing on their activity as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, dopamine receptor modulators, and neuroprotective agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support ongoing research and development efforts.

Morpholine Derivatives as LRRK2 Kinase Inhibitors

Mutations in the LRRK2 gene that lead to increased kinase activity are a significant cause of both familial and sporadic Parkinson's disease.[3][4] Consequently, the development of potent and selective LRRK2 inhibitors is a primary therapeutic strategy. The morpholine moiety is a common feature in many LRRK2 inhibitors, contributing to their binding affinity and pharmacokinetic properties.[2]

Quantitative Data: LRRK2 Inhibition

| Compound Class | Specific Compound Example | Target | Assay Type | IC50 (nM) | Reference |

| Pyrrolopyrimidine-based | PF-06447475 | LRRK2 | Biochemical | 14 | [5] |

| Hybrid Type II Inhibitor | Compound 2 | LRRK2 | Kinase Activity | 185 | [4][6] |

| Hybrid Type II Inhibitor | Compound 26 (RN222) | LRRK2 | Kinase Activity | 134 | [6] |

| Hybrid Type II Inhibitor | Compound 32 (RN341) | LRRK2 | Kinase Activity | 296 | [4][7] |

Experimental Protocol: LRRK2 Kinase Inhibition Assay

This protocol is a generalized representation based on common methodologies for assessing LRRK2 kinase activity.

Objective: To determine the in vitro potency of morpholine-containing compounds in inhibiting LRRK2 kinase activity.

Materials:

-

Recombinant human LRRK2 protein

-

LRRKtide (a synthetic peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 384-well plate.

-

Add the LRRK2 enzyme and LRRKtide substrate solution in kinase buffer to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which measures luminescence.

-

Data Analysis: The luminescence signal is inversely proportional to LRRK2 activity. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway

Figure 1: Inhibition of LRRK2 Kinase Activity by Morpholine-based Compounds.

Morpholine Derivatives as Dopamine Receptor Modulators

Dopaminergic therapies are a cornerstone of symptomatic treatment for Parkinson's disease. Research into novel dopamine receptor agonists and antagonists continues, with the aim of improving efficacy and reducing side effects. The morpholine scaffold has been incorporated into molecules targeting dopamine receptors.[2]

Quantitative Data: Dopamine Receptor Binding

| Compound Class | Specific Compound Example | Target | Assay Type | Ki (nM) | Reference |

| Morpholino-isoindole | Compound 19s | Dopamine D4 | Radioligand Binding | 132 | [8] |

| Morpholino-isoindole | Compound 19s | Serotonin 5HT1a | Radioligand Binding | 0.6 | [8] |

| Dihydroquinolin-2(1H)-one | Compound 5e | Dopamine D2 | Radioligand Binding | High Affinity | [9] |

| Dihydroquinolin-2(1H)-one | Compound 6d | Dopamine D2 | Radioligand Binding | Low Affinity | [9] |

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol provides a general framework for competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of morpholine derivatives for dopamine receptors.

Materials:

-

Cell membranes prepared from cells stably expressing the dopamine receptor subtype of interest (e.g., D2, D3, D4)

-

Radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-N-methylspiperone for D4 receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Non-specific binding determinator (e.g., haloperidol at a high concentration)

-

Test compounds

-

Scintillation vials and cocktail

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In test tubes, combine the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding determinator.

-

Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a competitive binding curve. Calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow

Figure 2: Workflow for a Dopamine Receptor Radioligand Binding Assay.

Neuroprotective Effects of Morpholine Derivatives

Beyond targeting specific enzymes and receptors, some morpholine-containing compounds have been investigated for their broader neuroprotective effects in models of Parkinson's disease.

Quantitative Data: In Vivo Neuroprotection

| Compound | Animal Model | Key Findings | Reference |

| PP-43 | Rotenone-induced PD in mice | Dose-dependent improvement in motor function; reduction in oxidative stress markers (LPO, MPO); restoration of glutathione levels. | [10] |

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Mice

This is a representative protocol for inducing Parkinsonism in mice to evaluate the neuroprotective effects of test compounds.

Objective: To assess the ability of a morpholine derivative to protect against rotenone-induced motor deficits and neurochemical changes.

Materials:

-

C57BL/6 mice

-

Rotenone

-

Sunflower oil (or other suitable vehicle)

-

Test compound (e.g., PP-43)

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Reagents for biochemical assays (e.g., ELISA kits for dopamine, oxidative stress markers)

Procedure:

-

Animal Acclimation and Grouping: Acclimate mice to the housing conditions. Randomly assign mice to control, rotenone-only, and rotenone + test compound groups.

-

Drug Administration:

-

The rotenone group receives subcutaneous injections of rotenone (e.g., 2 mg/kg) dissolved in sunflower oil for a specified period (e.g., 35 days).

-

The treatment group receives the test compound (e.g., PP-43 at 10 and 20 mg/kg, orally) daily, typically starting before the rotenone administration.

-

The control group receives the vehicle(s).

-

-

Behavioral Assessments: Conduct behavioral tests such as the rotarod test (to assess motor coordination) and open-field test (to assess locomotor activity) at regular intervals throughout the study.

-

Biochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue (striatum and substantia nigra).

-

Measure levels of dopamine and its metabolites using HPLC or ELISA.

-

Quantify markers of oxidative stress (e.g., lipid peroxidation, myeloperoxidase) and antioxidant status (e.g., glutathione) using appropriate assay kits.

-

Perform immunohistochemistry to assess the survival of dopaminergic neurons (e.g., tyrosine hydroxylase staining).

-

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.

Logical Relationship of Neuroprotection

Figure 3: Logical Flow of Neuroprotection by Morpholine Compounds in a Rotenone Model.

Conclusion

The morpholine scaffold is a cornerstone in the modern drug discovery pipeline for Parkinson's disease. Its favorable properties and synthetic tractability have enabled the development of potent and selective modulators of key pathological targets, including LRRK2 and dopamine receptors. Furthermore, emerging evidence suggests a role for morpholine-containing compounds in providing broader neuroprotective effects. While the originally queried "this compound" remains uncharacterized in this context, the wealth of data on other morpholine derivatives underscores the continued importance of this chemical moiety. Future research should focus on optimizing the efficacy and safety profiles of these compounds, with the ultimate goal of translating promising preclinical findings into effective therapies for individuals with Parkinson's disease.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and preliminary evaluation of [11C]GNE-1023 as a novel potent PET probe for imaging leucine-rich repeat kinase 2 (LRRK2) in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. US9079895B2 - Morpholino compounds, uses and methods - Google Patents [patents.google.com]

- 9. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Partial Agonistic Effect of 4-(2-phenyl-6, 7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl) morpholine (PP-43) in Rotenone-Induced Parkinson’s Disease in mice | Journal of Marketing & Social Research [jmsr-online.com]

A Preclinical Framework for Evaluating 2-O-Tolylmorpholine HCl in Models of Depression and Anxiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific preclinical data for 2-O-Tolylmorpholine HCl in established models of depression and anxiety are publicly available. This technical guide, therefore, serves as a comprehensive framework outlining the standard and advanced methodologies that would be employed to characterize the potential antidepressant and anxiolytic properties of a novel chemical entity such as this compound.

Introduction

The development of novel therapeutics for depressive and anxiety disorders remains a critical priority in modern medicine. While existing treatments, primarily targeting monoaminergic systems, are effective for many, a significant portion of patients exhibit treatment-resistant symptoms, highlighting the need for compounds with novel mechanisms of action.[1][2] This guide details a strategic preclinical workflow for the initial screening and in-depth characterization of a hypothetical compound, this compound, using validated rodent models of depression and anxiety.

The core of this framework rests on establishing the face, construct, and predictive validity of the findings.[3]

-

Face Validity: The animal's behavioral response should be analogous to human symptoms.[4]

-

Construct Validity: The underlying biological cause of the behavior in the model should mirror the etiology of the human disorder.

-

Predictive Validity: The model should be sensitive to clinically effective pharmacological agents.[3]

Initial Screening: Behavioral Assays for Antidepressant and Anxiolytic Potential

The primary step in evaluating a novel compound involves high-throughput behavioral screens to identify potential efficacy. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are the most widely used initial assays for antidepressant and anxiolytic activity, respectively.[5][6]

Antidepressant Screening: The Forced Swim Test (FST)

The FST is a behavioral despair model used to assess the potential of antidepressant compounds.[5] The underlying principle is that an animal, when placed in an inescapable container of water, will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reliably reversed by antidepressant medications.[7][8]

Experimental Protocol: Forced Swim Test

-

Apparatus: A transparent Plexiglas cylinder (40 cm height, 18-20 cm diameter) is filled with water (25°C) to a depth of 15-18 cm, making it impossible for the rodent to touch the bottom or escape.[9][10]

-

Acclimation (Pre-test): On day one, naïve animals are placed in the cylinder for a 15-minute swim session. This serves to acclimate them to the procedure and induce a stable baseline of immobility.[8]

-

Drug Administration: 24 hours after the pre-test, animals are administered this compound (at varying doses), a vehicle control, or a positive control (e.g., a known SSRI like Fluoxetine). Administration typically occurs 30-60 minutes prior to the test session, depending on the compound's expected pharmacokinetic profile.

-

Test Session: Animals are placed back into the swim cylinder for a 5-6 minute session. The session is video-recorded for later analysis.[10]

-

Data Analysis: The primary metric recorded is the duration of immobility during the final 4 minutes of the test. A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[8] Modern protocols also score swimming and climbing behaviors separately, as these can be differentially affected by serotonergic and noradrenergic compounds.[8]

Table 1: Hypothetical Quantitative Data from the Forced Swim Test

| Treatment Group (Dose, mg/kg) | N | Immobility Time (seconds) | Swimming Time (seconds) | Climbing Time (seconds) |

| Vehicle Control | 12 | 185 ± 15 | 45 ± 8 | 10 ± 3 |

| This compound (1) | 12 | 160 ± 12 | 65 ± 10 | 15 ± 4 |

| This compound (5) | 12 | 110 ± 10 | 110 ± 12 | 20 ± 5 |

| This compound (10) | 12 | 85 ± 8 | 130 ± 15 | 25 ± 6 |

| Positive Control (Fluoxetine, 20) | 12 | 95 ± 9 | 120 ± 11 | 25 ± 5 |

| p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control |

Anxiolytic Screening: The Elevated Plus Maze (EPM)

The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[11] It is based on the natural aversion of rodents to open and elevated spaces.[11][12] Anxiolytic compounds increase the propensity of the animals to explore the open arms of the maze.

Experimental Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.[11]

-

Acclimation: Animals are brought to the testing room at least 30 minutes before the trial to habituate to the new environment.[11]

-

Drug Administration: Animals are administered this compound (at varying doses), a vehicle control, or a positive control (e.g., a benzodiazepine like Diazepam) prior to testing.

-

Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[13] The session is recorded by an overhead camera connected to tracking software.[14]

-

Data Analysis: Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and total distance traveled (to control for general locomotor effects).[14] An increase in the time spent and entries into the open arms, without a significant change in total locomotion, indicates an anxiolytic effect.[14]

Table 2: Hypothetical Quantitative Data from the Elevated Plus Maze

| Treatment Group (Dose, mg/kg) | N | Time in Open Arms (%) | Open Arm Entries (%) | Total Distance Traveled (cm) |

| Vehicle Control | 12 | 15 ± 3 | 20 ± 4 | 1500 ± 200 |

| This compound (1) | 12 | 25 ± 5 | 30 ± 6 | 1550 ± 210 |

| This compound (5) | 12 | 40 ± 6 | 45 ± 7 | 1600 ± 190 |

| This compound (10) | 12 | 38 ± 7 | 42 ± 8 | 1580 ± 220 |

| Positive Control (Diazepam, 2) | 12 | 45 ± 8 | 50 ± 9 | 1450 ± 180 |

| *p<0.05, **p<0.001 compared to Vehicle Control |

Investigating the Mechanism of Action

Should this compound show promise in initial screens, the next phase is to elucidate its mechanism of action. Given that most classic antidepressants modulate monoamine neurotransmitter systems (serotonin, norepinephrine, and dopamine), this is a logical starting point.[15]

Hypothesized Signaling Pathway: Monoamine Reuptake Inhibition

A common mechanism for antidepressants is the inhibition of serotonin transporters (SERT) and/or norepinephrine transporters (NET), which increases the synaptic concentration of these neurotransmitters.[2]

Caption: Hypothetical mechanism of this compound as a monoamine reuptake inhibitor.

Experimental Protocol: Neurotransmitter Reuptake Assay

In vitro assays are essential for confirming the direct molecular target of a compound.

-